molecular formula C10H8Br2FN B1384722 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide CAS No. 2092061-22-6

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide

Cat. No.: B1384722
CAS No.: 2092061-22-6
M. Wt: 320.98 g/mol
InChI Key: MRZNDHPIDKRDPO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of bromomethyl and fluoro groups in the isoquinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide typically involves the bromination of 6-fluoroisoquinoline. One common method is the bromomethylation reaction, where 6-fluoroisoquinoline is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

    Bromination: 6-fluoroisoquinoline is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

    Isolation: The resulting 5-(Bromomethyl)-6-fluoroisoquinoline is then isolated and purified.

    Hydrobromide Formation: The purified compound is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline carboxaldehydes or carboxylic acids.

    Reduction: Formation of 5-methyl-6-fluoroisoquinoline.

Scientific Research Applications

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-6-chloroisoquinoline hydrobromide
  • 5-(Bromomethyl)-6-methoxyisoquinoline hydrobromide
  • 5-(Bromomethyl)-6-nitroisoquinoline hydrobromide

Uniqueness

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to other similar compounds. The fluoro group also increases the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.

Properties

IUPAC Name

5-(bromomethyl)-6-fluoroisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN.BrH/c11-5-9-8-3-4-13-6-7(8)1-2-10(9)12;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZNDHPIDKRDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)CBr)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide

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